N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
Description
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a dimethylaminoethyl-thiophene moiety linked to a 2,5-dimethoxybenzenesulfonamide group. The sulfonamide group may confer solubility and metabolic stability compared to carboxamide analogs .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S2/c1-18(2)13(15-6-5-9-23-15)11-17-24(19,20)16-10-12(21-3)7-8-14(16)22-4/h5-10,13,17H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJRZAFMEJBHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C16H24N2O4S
- Molar Mass : 308.50 g/mol
The structural representation highlights the presence of a dimethylamino group, a thiophene ring, and a benzenesulfonamide moiety, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in disease pathways. For instance, studies indicate that it may inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .
- Antioxidant Properties : Research has demonstrated that the compound exhibits significant antioxidant activity. This property is essential for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders .
- Anticancer Activity : Preliminary studies suggest that this compound has cytotoxic effects against certain cancer cell lines. It appears to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Inhibition of Pathogenic Bacteria : A study evaluated the compound's effectiveness against C. rodentium, a model organism for studying enteric infections. The results indicated that at concentrations above 50 µM, there was a notable reduction in the secretion of virulence factors via T3SS .
- Anticancer Efficacy : In vitro studies on lung cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and related analogs from the evidence:
*Molecular weight estimated based on structural similarity to analogs.
Functional Group Analysis
- Sulfonamide vs.
- Thiophene vs. Quinoline: The thiophene ring in the target compound may increase lipophilicity compared to quinoline-containing analogs, favoring blood-brain barrier penetration .
- Dimethylaminoethyl vs. Pyrrolidinylethyl/Morpholinomethyl: The dimethylamino group offers a smaller steric profile than pyrrolidine or morpholine substituents, possibly improving receptor-binding specificity .
Pharmacological Implications
- CNS Activity : Compounds with thiophene and tertiary amine groups (e.g., SzR-105) are often associated with serotonin or dopamine receptor modulation . The target compound’s dimethoxybenzenesulfonamide group may further influence selectivity for subtypes like 5-HT2A .
- Metabolic Stability : Sulfonamides generally exhibit slower hepatic clearance than carboxamides due to reduced susceptibility to amidase enzymes .
Q & A
Q. What are the established synthetic routes for N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide, and how is purity validated during synthesis?
The compound is synthesized via multi-step organic reactions, including sulfonamide formation and nucleophilic substitution. Key steps involve coupling a thiophene-containing amine with a dimethoxybenzenesulfonyl chloride under anhydrous conditions. Purity is monitored using thin-layer chromatography (TLC) to track reaction progress and NMR spectroscopy to confirm structural integrity. Final purification often employs column chromatography or recrystallization .
Q. What structural features of this compound are critical for its biological activity?
The compound’s bioactivity arises from:
- Thiophene ring : Facilitates π-π stacking with aromatic residues in target proteins.
- Methoxy groups : Enhance lipophilicity and membrane permeability.
- Sulfonamide moiety : Imparts antibacterial activity by mimicking para-aminobenzoic acid (PABA), a folate synthesis precursor in bacteria .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxy groups at δ ~3.8 ppm).
- FT-IR : Confirms sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and amine (N-H stretches at ~3300 cm⁻¹).
- Mass spectrometry (MS) : Validates molecular weight (MW ~354.5 g/mol) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Avoid side reactions (e.g., hydrolysis) by maintaining 0–5°C during sulfonylation.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalysts : Employ triethylamine to scavenge HCl during sulfonamide formation .
Q. What is the hypothesized mechanism of action for this compound’s antimicrobial activity?
The sulfonamide group competitively inhibits bacterial dihydropteroate synthase (DHPS), blocking folate synthesis. Thiophene and methoxy groups may enhance binding affinity through hydrophobic interactions with DHPS’s active site. In vitro assays (e.g., MIC determinations) using E. coli or S. aureus are recommended to validate this .
Q. How do structural modifications influence binding affinity to biological targets?
- Thiophene substitution : Replacing thiophene with furan reduces π-π stacking, decreasing activity.
- Methoxy positional isomers : 2,5-Dimethoxy configuration optimizes steric compatibility with DHPS compared to 3,4-substituted analogs.
- Side-chain alkylation : Adding methyl groups to the dimethylamino moiety alters pharmacokinetics (e.g., logP) .
Q. What contradictions exist in reported biological data, and how can they be resolved?
Discrepancies in antibacterial efficacy (e.g., Gram-positive vs. Gram-negative activity) may stem from:
- Assay variability : Differences in bacterial strain susceptibility or culture media.
- Solubility limitations : Poor aqueous solubility (logP ~2.5) reduces bioavailability in certain assays. Standardized protocols (CLSI guidelines) and solubility enhancers (e.g., DMSO) are advised for cross-study comparisons .
Q. What in silico methods predict this compound’s pharmacokinetic profile?
- Molecular docking (AutoDock Vina) : Models interactions with DHPS or cytochrome P450 enzymes.
- ADMET prediction (SwissADME) : Estimates absorption (High GI permeability) and toxicity (AMES test negativity).
- MD simulations (GROMACS) : Assesses stability of protein-ligand complexes over time .
Methodological Recommendations
- Data Contradiction Analysis : Use dose-response curves and replicate experiments to distinguish true activity from assay artifacts.
- Structural Optimization : Apply QSAR models to prioritize derivatives with balanced logP (1.5–3.5) and topological polar surface area (<90 Ų) for improved CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
